![molecular formula C17H17NO4 B2639378 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide CAS No. 1172018-69-7](/img/structure/B2639378.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds incorporating a benzo[d][1,3]dioxole subunit has been reported . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .Molecular Structure Analysis
The molecular structure of compounds with a benzo[d][1,3]dioxole subunit has been studied . These compounds have been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a benzo[d][1,3]dioxole subunit have been studied . For example, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Scientific Research Applications
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel N-aryl derivatives, including those containing the benzo[d][1,3]dioxol-5-ylmethyl moiety. These derivatives were evaluated for their antitumor activities against various cancer cell lines, such as HeLa, A549, and MCF-7. Some of these compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM .
Thiazole Derivatives
In addition to its antitumor activity, the compound has been utilized as a building block for the synthesis of thiazole derivatives. Specifically, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been prepared. These derivatives exhibit interesting structural features and may have applications in medicinal chemistry and drug discovery .
Ligands for Coordination Chemistry
Researchers have explored ligands based on the (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) scaffold. These ligands were synthesized via a simple condensation method using benzo[d][1,3]dioxole carbaldehyde. The resulting ligands may find applications in coordination chemistry, catalysis, and materials science .
Crystallography Studies
The crystal structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate (a related compound) has been determined. The compound crystallizes in an orthorhombic lattice, and its molecular structure has been characterized. Such crystallographic studies contribute to our understanding of molecular interactions and solid-state properties .
Future Directions
The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry . Organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . This wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-4-2-3-5-14(12)17(19)18-8-9-20-13-6-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVTGJGMWSTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide |
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